(Rac)-C22-Ceramide

Beschreibung

N-docosanoylsphingosine has been reported in Trypanosoma brucei with data available.

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQASGDXIEOIL-GLQCRSEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

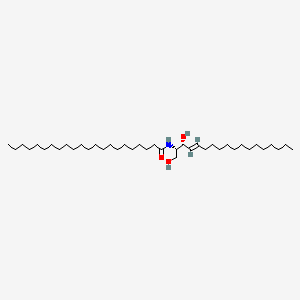

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble |

Source

|

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27888-44-4 |

Source

|

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(Rac)-C22-Ceramide structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-C22-Ceramide, also known as N-behenoyl-D-erythro-sphingosine, is a bioactive sphingolipid belonging to the class of very-long-chain ceramides (VLC-Cer). Ceramides, as a class of lipids, are not merely structural components of cellular membranes but also pivotal signaling molecules implicated in a myriad of cellular processes. These include apoptosis, cell cycle regulation, inflammation, and insulin signaling. The biological activity of ceramides is often dependent on the length of their N-acyl chain, and C22-Ceramide, with its 22-carbon behenoyl chain, exhibits distinct properties and biological roles. This technical guide provides an in-depth overview of the structure, chemical properties, and biological significance of (Rac)-C22-Ceramide, with a focus on its role in key signaling pathways and the experimental methodologies used to study its functions.

Structure and Chemical Properties

(Rac)-C22-Ceramide is a racemic mixture consisting of a D-erythro-sphingosine backbone N-acylated with behenic acid. The sphingosine base is an 18-carbon amino alcohol with a characteristic trans double bond.

| Property | Value |

| IUPAC Name | N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide[1] |

| Synonyms | N-behenoyl-D-erythro-sphingosine, Cer(d18:1/22:0)[1][2] |

| CAS Number | 27888-44-4[1][3][4] |

| Molecular Formula | C40H79NO3[1][2][5] |

| Molecular Weight | 622.06 g/mol [1][2][5] |

| Appearance | Crystalline solid[6] |

| Storage | Typically stored at -20°C |

Solubility

(Rac)-C22-Ceramide is a lipophilic molecule with poor solubility in aqueous solutions. It is soluble in various organic solvents.

| Solvent | Solubility |

| Dimethylformamide (DMF) | ~0.15 - 0.5 mg/mL[3][7] |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble, especially when warmed[8] |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[9] |

| PBS (pH 7.2) | <50 µg/mL |

Biological Significance and Signaling Pathways

Ceramides are central to sphingolipid metabolism and are generated through two primary pathways: the de novo synthesis pathway in the endoplasmic reticulum and the breakdown of sphingomyelin by sphingomyelinases.[10][11] The enzymes responsible for the N-acylation step are a family of six ceramide synthases (CerS), each with a preference for fatty acids of specific chain lengths. Ceramide Synthase 2 (CerS2) is primarily responsible for the synthesis of very-long-chain ceramides, including C22-Ceramide.[10][12]

The acyl chain length of ceramides is a critical determinant of their biological function. Very-long-chain ceramides, such as C22-Ceramide, have been implicated in various cellular responses, including apoptosis, inflammation, and the regulation of insulin signaling.

Ceramide-Mediated Apoptosis

Ceramides are well-established mediators of apoptosis, or programmed cell death. An accumulation of ceramides, in response to cellular stress, can trigger the intrinsic apoptotic pathway, largely through their effects on mitochondria. C22-Ceramide, as a very-long-chain ceramide, plays a role in modulating mitochondrial membrane permeability. It is thought that the balance between long-chain (e.g., C16) and very-long-chain (e.g., C22) ceramides can influence the formation of ceramide channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[7]

Role in Inflammation

Ceramides are also key players in inflammatory responses. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), can stimulate ceramide production.[13] This increase in ceramide levels, including very-long-chain species, can, in turn, amplify the inflammatory cascade by modulating the activity of downstream signaling proteins. For instance, ceramides can influence the activity of protein kinases and phosphatases that regulate inflammatory gene expression.

Regulation of Insulin Signaling

Elevated levels of ceramides, particularly very-long-chain ceramides, have been strongly associated with the development of insulin resistance.[10][14] Ceramides can interfere with the insulin signaling cascade at several key points. One of the primary mechanisms involves the activation of Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate Akt (also known as Protein Kinase B), a central kinase in the insulin signaling pathway.[10] Additionally, ceramides can activate atypical Protein Kinase C zeta (PKCζ), which can also lead to the inhibition of Akt.[15] This impairment of Akt activation leads to reduced glucose uptake and utilization, contributing to the pathophysiology of insulin resistance and type 2 diabetes.

Experimental Protocols

Synthesis of (Rac)-C22-Ceramide

A common method for the synthesis of C22-Ceramide involves the N-acylation of the sphingosine backbone. A general two-step protocol is outlined below, starting from N-Boc-protected erythro-sphingosine.

Step 1: Deprotection of N-Boc-erythro-sphingosine

-

Dissolve N-Boc-erythro-sphingosine in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, like trifluoroacetic acid (TFA), to the solution.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the erythro-sphingosine.

Step 2: N-acylation with Behenoyl Chloride

-

Dissolve the deprotected erythro-sphingosine in an aprotic solvent (e.g., DCM or THF) containing a non-nucleophilic base like triethylamine (TEA).

-

Cool the mixture in an ice bath.

-

Slowly add behenoyl chloride (docosanoyl chloride) to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (Rac)-C22-Ceramide.

Quantification of C22-Ceramide in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of different ceramide species in complex biological matrices.[14]

1. Sample Preparation (Lipid Extraction)

-

Homogenize tissue samples or use plasma/cell lysates.

-

Add an internal standard (e.g., a deuterated or odd-chain ceramide like C17-Ceramide) to correct for extraction efficiency and instrument variability.

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography Separation

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase system, typically consisting of an aqueous solvent with a modifier (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

3. Mass Spectrometry Detection

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion of C22-Ceramide to a characteristic product ion (often corresponding to the sphingoid backbone).

-

Quantify C22-Ceramide by comparing the peak area of its MRM transition to that of the internal standard and referencing a standard curve prepared with known concentrations of C22-Ceramide.

References

- 1. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor Necrosis Factor-α (TNFα)-induced Ceramide Generation via Ceramide Synthases Regulates Loss of Focal Adhesion Kinase (FAK) and Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-Chain and Very Long-Chain Ceramides Mediate Doxorubicin-Induced Toxicity and Fibrosis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]

- 10. Mitochondria-specific photorelease of ceramide induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid transport protein 2 interacts with ceramide synthase 2 to promote ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Functions of (Rac)-C22-Ceramide in Cells

Introduction

Ceramides are a class of bioactive sphingolipids that serve as central molecules in cellular membranes and as critical signaling molecules in a vast array of cellular processes. Structurally, a ceramide consists of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond. The length of this fatty acyl chain is a critical determinant of the ceramide's biological function. This guide focuses on (Rac)-C22-Ceramide, a very-long-chain ceramide (VLCC) that plays significant roles in apoptosis, autophagy, cell cycle arrest, and the structural integrity of the skin barrier.

Ceramides can be generated through two primary pathways: the de novo synthesis pathway in the endoplasmic reticulum and the hydrolysis of sphingomyelin by sphingomyelinase enzymes. As signaling molecules, ceramides are implicated in cellular responses to stress, including inflammation, oxidative stress, and nutrient deprivation, often acting as a pro-death or anti-proliferative signal. The balance between ceramide and its metabolic product, sphingosine-1-phosphate (S1P), often dictates cell fate, with ceramide promoting apoptosis and S1P promoting survival and proliferation. This "sphingolipid rheostat" is a critical target in cancer therapeutics.

This document provides a technical overview of the cellular functions of C22-ceramide, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Core Biological Functions and Signaling Pathways

(Rac)-C22-Ceramide and other very-long-chain ceramides are integral to several fundamental cellular processes. Their specific functions are often dictated by the cellular context and their interaction with downstream signaling networks.

Induction of Apoptosis

Ceramide is a well-established mediator of apoptosis, or programmed cell death. Elevated levels of ceramides, including long-chain species like C18, C22, and C24, are observed in apoptotic cancer cells. The accumulation of ceramide can trigger the intrinsic apoptotic pathway, primarily through its effects on the

The Dichotomous Role of Very Long-Chain Ceramides in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a diverse array of cellular processes, including the regulation of programmed cell death, or apoptosis. The specific function of ceramides is intricately linked to the length of their N-acyl chain, with very long-chain ceramides (VLC-Cer), typically containing 22-26 carbon atoms, exhibiting a particularly complex and often contradictory role in apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which VLC-Cer modulate apoptotic signaling pathways. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Apoptosis is an essential, genetically controlled process of cell self-destruction that plays a pivotal role in tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Ceramide has long been recognized as a pro-apoptotic lipid. However, emerging evidence reveals a more nuanced picture, where the acyl chain length of ceramide dictates its specific biological activity. Very long-chain ceramides (VLC-Cer), primarily synthesized by ceramide synthase 2 (CerS2), can exert both pro- and anti-apoptotic effects depending on the cellular context, the specific cell type, and the nature of the apoptotic stimulus. Understanding the precise role of VLC-Cer in apoptosis is crucial for the development of novel therapeutic strategies that target sphingolipid metabolism.

Signaling Pathways of Very Long-Chain Ceramides in Apoptosis

VLC-Cer are implicated in several key apoptotic signaling pathways, most notably the intrinsic (mitochondrial) pathway and the endoplasmic reticulum (ER) stress pathway.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is centered on the permeabilization of the mitochondrial outer membrane (MOMP), leading to the release of pro-apoptotic factors such as cytochrome c. VLC-Cer have been shown to influence MOMP through various mechanisms.

Some studies suggest that VLC-Cer can be anti-apoptotic by interfering with the pro-apoptotic actions of long-chain ceramides (LC-Cer), such as C16-ceramide.[1][2] It is proposed that the intercalation of VLC-Cer into ceramide channels formed by LC-Cer in the mitochondrial outer membrane has a destabilizing effect, thereby inhibiting the release of cytochrome c.[1][2] Conversely, other evidence points to a pro-apoptotic role for VLC-Cer. Overexpression of CerS2, leading to elevated VLC-Cer levels, has been linked to mitochondrial dysfunction, oxidative stress, and apoptosis in cardiomyocytes.[3][4]

The interplay between different ceramide species at the mitochondrial membrane appears to be a critical determinant of cell fate.[1][2]

Figure 1. Interplay of long-chain and very long-chain ceramides at the mitochondrion.

The Endoplasmic Reticulum (ER) Stress Pathway

The ER is the primary site of de novo ceramide synthesis. Perturbations in ceramide homeostasis, including the balance between different ceramide species, can lead to ER stress and trigger the unfolded protein response (UPR). Knockdown of CerS2 has been shown to induce ER stress, which can lead to apoptosis.[5] Furthermore, an increase in VLC-Cer levels has been demonstrated to induce lipotoxic ER stress, leading to the activation of the ATF4/CHOP/PUMA apoptotic pathway in breast cancer cells.[6] This ER stress can also cause the release of calcium (Ca2+) from the ER, which is then taken up by the mitochondria, leading to cytochrome c release and apoptosis.[6]

Figure 2. ER stress-mediated apoptosis induced by very long-chain ceramides.

Quantitative Data on Very Long-Chain Ceramide-Induced Apoptosis

The following tables summarize quantitative data from key studies investigating the role of VLC-Cer in apoptosis.

| Cell Line | Treatment/Condition | Change in VLC-Cer (C24:0) Levels | Apoptosis/Cell Death Outcome | Reference |

| Neutrophils | Spontaneous Apoptosis (in culture) | Significant Increase | Increased apoptosis | [7][8] |

| HeLa Cells | Ionizing Radiation (IR) | Increased CerS2 activity | Overexpression of CerS2 partially protected from IR-induced apoptosis | [9][10] |

| Cardiomyocytes | Overexpression of CerS2 | Elevated VLC-Cer | Increased apoptosis | [3][4] |

| Breast Cancer Cells (MCF-7) | Overexpression of CerS2 | Increased cell proliferation (paradoxically) | Increased cell proliferation | [11][12] |

| Colon Cancer Cells (HCT-116) | Overexpression of CerS2 | Increased cell proliferation (paradoxically) | Increased cell proliferation | [11][12] |

| Cell Line | Genetic Modification | Effect on Ceramide Profile | Effect on Apoptosis | Reference |

| HeLa Cells | CerS2 Knockdown | Decrease in C24:0-ceramide | Sensitization to IR-induced apoptosis | [9][10] |

| Neuroblastoma Cells (SMS-KCNR) | CerS2 Down-regulation | Increase in long-chain ceramides (C14, C16) | Growth arrest without apoptosis; induction of autophagy | [13] |

| Cardiomyocytes | CerS2 Depletion | Prevention of palmitate-induced VLC-Cer increase | Prevention of palmitate-induced apoptosis | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of VLC-Cer and apoptosis research.

Cell Culture and Induction of Apoptosis

-

Cell Lines: HeLa (human cervical cancer), MCF-7 (human breast cancer), HCT-116 (human colon cancer), primary neutrophils, and cardiomyocytes are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Apoptosis: Apoptosis can be induced by various stimuli, including:

-

Ionizing Radiation (IR): Exposing cells to a defined dose of gamma-radiation (e.g., 10 Gy) using a cesium-137 irradiator.

-

Chemotherapeutic Agents: Treating cells with agents like cisplatin or doxorubicin at concentrations determined by dose-response curves.

-

Spontaneous Apoptosis: Culturing primary cells like neutrophils for specific time periods (e.g., 6, 12, 24 hours) in the absence of survival factors.

-

Lipotoxicity: Exposing cells to saturated fatty acids like palmitate (e.g., 200 µM) for 24-48 hours.

-

Genetic Manipulation of Ceramide Synthase Expression

-

Overexpression:

-

Clone the full-length cDNA of human CerS2 into a mammalian expression vector (e.g., pcDNA3.1).

-

Transfect the construct into the target cells using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

-

Select for stable transfectants using an appropriate antibiotic (e.g., G418).

-

Confirm overexpression by Western blotting and/or qRT-PCR.

-

-

Knockdown/Down-regulation:

-

Design or purchase validated small interfering RNAs (siRNAs) targeting CerS2.

-

Transfect the siRNAs into target cells using a suitable transfection reagent.

-

Incubate for 48-72 hours to achieve maximal knockdown.

-

Confirm knockdown efficiency by Western blotting and/or qRT-PCR.

-

Analysis of Ceramide Levels

-

Lipid Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Extract lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

-

Collect the lower organic phase containing the lipids.

-

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent.

-

Inject the sample into an LC system coupled to a triple quadrupole mass spectrometer.

-

Separate different ceramide species based on their acyl chain length using a C18 reverse-phase column.

-

Detect and quantify specific ceramide species using multiple reaction monitoring (MRM) with the inclusion of internal standards (e.g., C17-ceramide).

-

Apoptosis Assays

-

Caspase Activity Assay:

-

Lyse cells and measure the activity of caspases-3, -8, and -9 using fluorogenic or colorimetric substrates (e.g., Ac-DEVD-pNA for caspase-3).

-

Read the signal using a microplate reader.

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest cells and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Fix and permeabilize cells.

-

Incubate with a reaction mixture containing TdT and fluorescently labeled dUTP to label DNA strand breaks.

-

Analyze by fluorescence microscopy or flow cytometry.

-

Figure 3. General experimental workflow for studying VLC-Cer in apoptosis.

Conclusion

The role of very long-chain ceramides in apoptosis is multifaceted and context-dependent, with evidence supporting both pro-survival and pro-death functions. This complexity arises from the intricate interplay between different ceramide species at subcellular locations like the mitochondria and the ER. A disequilibrium in the ratio of VLC-Cer to LC-Cer can significantly impact cellular fate in response to apoptotic stimuli. For researchers and drug development professionals, a thorough understanding of the signaling pathways and the ability to accurately quantify specific ceramide species are paramount for developing targeted therapies that modulate sphingolipid metabolism for the treatment of diseases characterized by deregulated apoptosis. Future research should continue to dissect the precise molecular interactions of VLC-Cer and their downstream effectors to fully elucidate their role in programmed cell death.

References

- 1. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. De novo C16- and C24-ceramide generation contributes to spontaneous neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-C22-Ceramide: A Comprehensive Technical Guide to Synthesis, Metabolism, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-C22-Ceramide, also known as N-behenoyl-sphingosine, is a member of the very long-chain ceramide family, a class of sphingolipids that play crucial roles as both structural components of cellular membranes and as bioactive signaling molecules. The length of the fatty acyl chain in ceramides is a critical determinant of their biological function, with very long-chain species like C22-ceramide being implicated in a diverse array of cellular processes, including the regulation of apoptosis, autophagy, and cellular stress responses. Dysregulation of C22-ceramide metabolism has been linked to various pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer, making it a molecule of significant interest for therapeutic development.

This in-depth technical guide provides a comprehensive overview of the synthesis and metabolic pathways of (Rac)-C22-Ceramide, detailed experimental protocols for its study, and an exploration of its roles in key cellular signaling cascades.

Synthesis of (Rac)-C22-Ceramide

(Rac)-C22-Ceramide is synthesized in cells primarily through the de novo pathway and the salvage pathway.

1. De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. Following a reduction step to sphinganine (dihydrosphingosine), the key step for the formation of the C22-ceramide precursor occurs: the N-acylation of sphinganine with behenoyl-CoA (C22:0-CoA). This reaction is catalyzed by Ceramide Synthase 2 (CerS2) , which exhibits high specificity for very long-chain acyl-CoAs, including C22:0-CoA.[1][2] The resulting dihydroceramide (N-behenoyl-sphinganine) is then desaturated by dihydroceramide desaturase 1 (DES1) to introduce a trans-double bond at the 4,5-position of the sphingoid backbone, yielding C22-ceramide.[3]

2. Salvage Pathway: This pathway involves the recycling of sphingosine, which is generated from the breakdown of complex sphingolipids. Sphingosine is re-acylated by CerS2 with behenoyl-CoA to directly form C22-ceramide. This pathway is a significant contributor to the cellular ceramide pool.

A simplified workflow for the de novo synthesis of C22-Ceramide is presented below.

Metabolic Pathways of C22-Ceramide

Once synthesized, C22-ceramide is at a central hub of sphingolipid metabolism and can be channeled into several downstream pathways:

-

Conversion to Sphingomyelin: C22-ceramide can be converted to C22-sphingomyelin by the action of sphingomyelin synthase (SMS) , which transfers a phosphocholine headgroup from phosphatidylcholine to ceramide. This reaction primarily occurs in the Golgi apparatus.[4]

-

Conversion to Glucosylceramide: Glucosylceramide synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to C22-ceramide, forming C22-glucosylceramide.[5] This is the initial step in the synthesis of a vast array of complex glycosphingolipids.

-

Degradation: C22-ceramide can be hydrolyzed by ceramidases to yield sphingosine and behenic acid. There are different types of ceramidases (acid, neutral, and alkaline) with distinct subcellular localizations and pH optima.[6][7][8] The resulting sphingosine can re-enter the salvage pathway or be phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule with opposing effects to ceramide.

The major metabolic fates of C22-Ceramide are depicted in the following diagram.

Quantitative Data on C22-Ceramide Metabolism and Levels

| Parameter | Enzyme | Substrate | Value | Reference |

| Kinetic Parameters | ||||

| Km | Human CerS2 | Sphinganine | 4.8 µM | [9] |

| Km | Human CerS2 | Sphingosine | 1.07 µM | [9] |

| Km | Human CerS2 | (15Z)-tetracosenoyl-CoA | 62.9 µM | [9] |

| Vmax | Human CerS2 | C22:0-CoA | 82 ± 7 pmol/mg/min (in the absence of ACBP) | [10] |

| Km | Rat Brain Acid Ceramidase | N-oleoylsphingosine | ~149 µM | [7] |

| Vmax | Rat Brain Acid Ceramidase | N-oleoylsphingosine | 136 nmol/mg/h | [7] |

| Km | Human ACER2 | d-e-C24:1-ceramide | 81.40 ± 10.21 µM | |

| Vmax | Human ACER2 | d-e-C24:1-ceramide | 27.07 ± 3.74 pmol/min/mg | |

| Cellular Levels | ||||

| C22:0-Ceramide | Human Brain (Control) | - | ~20 nmol/g tissue | [10] |

| C22:0-Ceramide | Human Brain (Alzheimer's Disease) | - | Elevated levels compared to control | [10][11][12] |

| C22:0-Ceramide | Human Liver Biopsies | - | Correlated with insulin resistance | [13] |

| C22:0-Ceramide | Human Plasma | - | Associated with higher risk of Type 2 Diabetes | [14] |

Experimental Protocols

In Vitro Synthesis of (Rac)-C22-Ceramide (N-Behenoyl-sphingosine)

This protocol is a general method for the chemical synthesis of ceramides and can be adapted for C22-ceramide.[15]

Materials:

-

D-erythro-sphingosine

-

Behenoyl chloride

-

Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve D-erythro-sphingosine (1 equivalent) in the chosen aprotic solvent.

-

Add the non-nucleophilic base (1.5 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add behenoyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-behenoyl-D-erythro-sphingosine.

Quantification of C22-Ceramide by LC-MS/MS

This protocol is adapted from published methods for the quantification of very long-chain ceramides in biological samples.[16][17]

Sample Preparation (from cells):

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in a known volume of PBS.

-

Add an internal standard (e.g., C17:0-ceramide).

-

Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform:methanol (1:2, v/v).

-

After vortexing and centrifugation, collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis:

-

Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid and 1 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile/isopropanol with 0.1% formic acid and 1 mM ammonium formate).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for C22-ceramide ([M+H]+) is selected, and a specific product ion (e.g., m/z 264.3, corresponding to the sphingoid backbone) is monitored.

In Vitro Ceramide Synthase 2 (CerS2) Activity Assay

This protocol is based on methods described for assaying CerS activity.[3][18]

Materials:

-

Microsomal fraction isolated from cells or tissues overexpressing CerS2.

-

Sphinganine (or a labeled analog like D7-sphinganine).

-

Behenoyl-CoA (C22:0-CoA).

-

Reaction buffer (e.g., 25 mM potassium phosphate buffer, pH 7.4).

-

Extraction solvent (e.g., ethyl acetate/isopropanol/water, 60:30:10, v/v/v).

-

Internal standard for LC-MS/MS analysis (e.g., C17:0-ceramide).

Procedure:

-

Prepare a reaction mixture containing sphinganine and behenoyl-CoA in the reaction buffer.

-

Pre-warm the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the microsomal protein.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the extraction solvent containing the internal standard.

-

Extract the lipids, dry down the organic phase, and reconstitute for LC-MS/MS analysis to quantify the C22-dihydroceramide produced.

Role in Cellular Signaling

C22-ceramide, like other ceramides, is a critical player in cellular signaling, particularly in the induction of apoptosis and autophagy.

Apoptosis

Ceramides are generally considered pro-apoptotic lipids. While many studies have used short-chain ceramide analogs, evidence suggests that long-chain and very long-chain ceramides are also involved in apoptosis induction. The accumulation of C22-ceramide can trigger apoptosis through several mechanisms:

-

Mitochondrial Pathway: Ceramides can directly interact with mitochondria, leading to the formation of pores in the outer mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to caspase activation.[13][19][20] Ceramides can also promote the activation and translocation of pro-apoptotic Bcl-2 family members like Bax and Bak to the mitochondria.[11]

-

Activation of Protein Phosphatases: Ceramides can activate protein phosphatases, such as PP2A, which can dephosphorylate and inactivate pro-survival kinases like Akt.[11]

-

ER Stress: An accumulation of ceramides in the endoplasmic reticulum can lead to ER stress and the unfolded protein response (UPR), which can trigger apoptosis if the stress is prolonged or severe.[21]

The following diagram illustrates a simplified view of ceramide-induced apoptosis.

Autophagy

The role of ceramides in autophagy is complex, with reports suggesting both pro- and anti-autophagic functions depending on the cellular context. However, a growing body of evidence indicates that ceramides, including long-chain species, can induce autophagy. The proposed mechanisms include:

-

Inhibition of the mTOR Pathway: Ceramides can inhibit the Akt/mTOR signaling pathway, a central negative regulator of autophagy.[22]

-

Regulation of Beclin-1: Ceramides can promote the dissociation of the Beclin-1/Bcl-2 complex, freeing Beclin-1 to initiate autophagosome formation.[1][22]

-

Direct Interaction with Autophagy Machinery: Some studies suggest that ceramides can directly interact with components of the autophagy machinery, such as LC3, to facilitate the targeting of cargo to autophagosomes.[11][23]

A schematic of ceramide-induced autophagy is presented below.

Conclusion

(Rac)-C22-Ceramide is a multifaceted sphingolipid with critical roles in cellular function and a growing implication in human disease. Its synthesis and metabolism are tightly regulated by a suite of enzymes, and its accumulation can trigger profound cellular responses, including apoptosis and autophagy. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of C22-ceramide biology and explore its potential as a therapeutic target. Further research into the specific protein interactors and downstream effectors of C22-ceramide will undoubtedly provide deeper insights into its precise mechanisms of action and open new avenues for therapeutic intervention.

References

- 1. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingomyelin synthase, a potential regulator of intracellular levels of ceramide and diacylglycerol during SV40 transformation. Does sphingomyelin synthase account for the putative phosphatidylcholine-specific phospholipase C? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate-specificities of acid and alkaline ceramidases in fibroblasts from patients with Farber disease and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prICE: a downstream target for ceramide-induced apoptosis and for the inhibitory action of Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingoid bases and de novo ceramide synthesis: enzymes involved, pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. U-M Library Search [search.lib.umich.edu]

- 18. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of C22-Ceramide

An In-depth Technical Guide to the Cellular Localization of C22-Ceramides

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, autophagy, cell cycle arrest, and senescence.[1][2][3] They are composed of a sphingosine backbone linked to a fatty acid of variable chain length. This acyl chain length is a key determinant of a ceramide's specific biological function and subcellular localization.[4]

C22-ceramide (N-docosanoyl-sphingosine) belongs to the family of very-long-chain (VLC) ceramides (C20-C26). These VLC-ceramides are integral structural components of cellular membranes and have distinct roles compared to their long-chain (e.g., C16, C18) counterparts. For instance, while long-chain ceramides are often potent inducers of apoptosis through the formation of pores in the mitochondrial outer membrane, C22-ceramides can counteract this effect.[5][6] Dysregulation of C22-ceramide levels has been associated with various conditions, including metabolic diseases like Type 2 Diabetes and certain cancers.[1][6] Understanding the precise subcellular localization of C22-ceramide is therefore crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

This guide provides a comprehensive overview of the current knowledge on C22-ceramide localization, detailing the experimental protocols used for its study, summarizing quantitative data, and visualizing the key pathways involved.

Biosynthesis and Intracellular Trafficking

The journey of C22-ceramide begins in the endoplasmic reticulum (ER), the primary site for de novo ceramide synthesis.[7][8]

-

Synthesis in the Endoplasmic Reticulum (ER) : The synthesis is catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for different fatty acyl-CoA chain lengths.[9] Ceramide synthase 2 (CerS2) is primarily responsible for synthesizing VLC-ceramides, including C22- and C24-ceramides.[10][11] Dihydroceramide, the precursor, is formed and subsequently desaturated to yield ceramide.[11]

-

ER-to-Golgi Transport : Once synthesized in the ER, ceramides are transported to the Golgi apparatus for conversion into more complex sphingolipids like sphingomyelin and glucosylceramide.[7][12] This transport occurs via two main routes:

-

Vesicular Transport : A conventional pathway for lipid and protein trafficking.

-

Non-Vesicular Transport : Mediated by the ceramide transfer protein (CERT). However, CERT shows a marked preference for transferring long-chain ceramides (C16, C18) and is less efficient at transporting VLC-ceramides like C22-ceramide.[8][13] This suggests that C22-ceramide may rely more heavily on vesicular transport mechanisms.

-

The distinct transport mechanisms for ceramides of different chain lengths represent a critical sorting step that influences their ultimate subcellular destination and function.

Subcellular Localization of C22-Ceramide

While C22-ceramide is synthesized in the ER, it is distributed among various organelles where it exerts specific functions. The precise quantitative distribution is an active area of research, but significant localizations have been identified.[14]

-

Endoplasmic Reticulum (ER) : As the site of its synthesis via CerS2, a pool of C22-ceramide is always present in the ER membrane. Downregulation of ER-localized CerS2 has been shown to induce ER stress-dependent autophagy.[10]

-

Mitochondria : A growing body of evidence points to the critical role of ceramides within mitochondria.[15] Unlike long-chain ceramides (e.g., C16:0) which form large channels in the outer mitochondrial membrane to promote apoptosis, very-long-chain ceramides (C22 and C24) can disrupt the formation of these pores, thereby playing a potentially anti-apoptotic or regulatory role.[6] This suggests a distinct mitochondrial pool of C22-ceramide that directly modulates mitochondrial membrane permeability.

-

Plasma Membrane and Lipid Rafts : Ceramides are key components of the plasma membrane and specialized microdomains known as lipid rafts.[16] Upon transport from the Golgi, complex sphingolipids containing VLC fatty acids are integrated into the outer leaflet of the plasma membrane.[9] Hydrolysis of these complex lipids can generate C22-ceramide locally. This pool is significant for signal transduction at the cell surface.

-

Other Locations : Ceramides have been detected in virtually all cellular membranes, including the Golgi apparatus (as a processing hub) and lysosomes (as a product of complex sphingolipid degradation via the salvage pathway).[7][8]

Quantitative Data on Ceramide Distribution

Quantifying the exact amount of C22-ceramide in specific organelles is technically challenging due to its low abundance and dynamic nature.[17] Most studies provide data on total cellular ceramide levels or the relative abundance of different ceramide species. The table below summarizes representative quantitative data for ceramide species, highlighting the context of the measurements.

| Cell/Tissue Type | Condition | Ceramide Species Measured | Location | Quantitative Data | Citation |

| U937 Cells | Basal | Total Free Ceramide & Dihydroceramide | Whole Cell | 254 +/- 5 pmol/10⁶ cells | [18] |

| U937 Cells | Basal | C24:0-ceramide (Lignoceroyl) | Whole Cell | 27.6% of total free ceramide | [18] |

| U937 Cells | Basal | C16:0-ceramide (Palmitoyl) | Whole Cell | 26.6% of total free ceramide | [18] |

| Farber Disease Mouse Model | Pathological | C22:0-ceramide-1-phosphate | Kidney Tissue | Detected and localized by MALDI-IMS | [1] |

| Human Plasma | Basal | C16-C24 Ceramides | Plasma | Quantified by LC-MS/MS | [19] |

| Rat Tissue | Basal | C16-C24 Ceramides | Various Tissues | Quantified by LC-MS/MS | [19] |

Note: Data often represents the entire pool of a given ceramide species within the whole cell or tissue, not its specific concentration within an organelle. MALDI-IMS provides spatial localization but is not inherently quantitative for absolute abundance.[5]

C22-Ceramide in Signaling Pathways: Apoptosis and Autophagy

C22-ceramide is a key regulator in the crosstalk between apoptosis and autophagy, often acting in a context-dependent manner that contrasts with long-chain ceramides.[4][10]

Ceramides can initiate autophagy through various mechanisms, including the inhibition of Akt and the induction of ER stress.[10] Specifically, the modulation of CerS2 activity in the ER, which alters the balance of C22-ceramides and long-chain ceramides, can trigger a protective autophagic response.[10] In apoptosis, the accumulation of ceramides at the mitochondrial membrane is a critical event.[11] While C16-ceramide promotes mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, C22-ceramide can oppose this action, highlighting a complex regulatory role for VLC-ceramides in determining cell fate.[6]

Experimental Protocols for C22-Ceramide Localization

The accurate determination of C22-ceramide localization requires sophisticated analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification, while imaging techniques provide spatial information.[17][20]

Protocol 1: Quantification of C22-Ceramide by LC-MS/MS

This protocol outlines the general steps for quantifying C22-ceramide from cell or tissue samples.

1. Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

-

For Adherent Cells : Wash cell monolayers (e.g., 10 cm dish) twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation (e.g., 500 x g, 5 min, 4°C).

-

For Tissues : Flash-freeze tissue in liquid nitrogen and grind to a fine powder. Weigh an aliquot of the frozen powder (10-20 mg).

-

Extraction :

-

Homogenize the cell pellet or tissue powder in an ice-cold glass tube.

-

Add an internal standard (e.g., C17:0-ceramide) to each sample for normalization.[19]

-

Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex vigorously for 1 minute at 4°C.[20]

-

Add 1.25 volumes of chloroform and vortex.

-

Add 1.25 volumes of water to induce phase separation and vortex.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[20]

-

2. Chromatographic Separation

-

Column : Use a C18 reversed-phase column suitable for lipidomics.[20]

-

Mobile Phase : A typical gradient involves two mobile phases:

-

Gradient : Run a linear gradient from a lower to a higher percentage of mobile phase B to elute lipids based on their hydrophobicity. C22-ceramide will elute later than shorter-chain ceramides.

3. Mass Spectrometry Analysis

-

Ionization : Use Electrospray Ionization (ESI) in positive mode.[19]

-

Analysis Mode : Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[22] This involves selecting the precursor ion for C22-ceramide and monitoring for a specific product ion (typically corresponding to the sphingosine backbone) after fragmentation.

-

Precursor Ion (m/z): [M+H]⁺ for C22:0-ceramide (C₄₀H₇₉NO₃) is ~622.6.

-

Product Ion (m/z): A common fragment is ~264.3, corresponding to the sphingoid base.

-

-

Quantification : Construct a calibration curve using synthetic C22-ceramide standards. Quantify the endogenous C22-ceramide in samples by comparing its peak area ratio (relative to the internal standard) against the calibration curve.[22][23]

Protocol 2: On-Tissue Localization by MALDI Imaging Mass Spectrometry (MALDI-IMS)

This technique provides spatial distribution of lipids directly on tissue sections.[1]

-

Tissue Preparation :

-

Obtain fresh frozen tissue sections (10-12 µm thickness) using a cryostat.

-

Thaw-mount the sections onto conductive glass slides (e.g., ITO-coated).

-

-

Matrix Application :

-

Apply a suitable MALDI matrix (e.g., 9-aminoacridine) uniformly over the tissue section using an automated sprayer or nebulizer. This is critical for co-crystallization with the analyte.

-

-

MALDI-IMS Analysis :

-

Acquire mass spectra across the entire tissue section in a grid-like pattern using a MALDI mass spectrometer (e.g., MALDI-FTICR for high resolution).[1]

-

The instrument rasters a laser across the sample, generating a mass spectrum at each (x, y) coordinate.

-

-

Data Analysis and Visualization :

-

Generate an ion intensity map for the m/z corresponding to C22-ceramide ([M+H]⁺ or other adducts).

-

Overlay the ion map with a histological image of the tissue section (e.g., H&E stain of a serial section) to correlate the C22-ceramide distribution with specific tissue structures (e.g., kidney cortex vs. medulla).[1][3]

-

-

Structural Confirmation (On-Tissue) : To confirm the identity of the detected ion as C22-ceramide, perform on-tissue digestion with a ceramidase enzyme. A decrease in the specific signal post-digestion validates its identity.[1]

Conclusion and Future Perspectives

C22-ceramide is a crucial very-long-chain sphingolipid whose biological activity is intrinsically linked to its specific location within the cell. Synthesized in the ER by CerS2, it is distributed to mitochondria, the plasma membrane, and other organelles, likely via vesicular transport. At these sites, it plays distinct roles, notably in modulating apoptosis at the mitochondrial membrane and participating in ER stress responses.

While powerful analytical methods like LC-MS/MS and MALDI-IMS have provided significant insights, several challenges remain. The development of new tools to precisely quantify dynamic changes in C22-ceramide pools within specific organelles in living cells is a critical next step.[14][24] Furthermore, elucidating the specific proteins that transport C22-ceramide and the factors that regulate its partitioning between organelles will be key to fully understanding its function. For drug development professionals, targeting the enzymes that control C22-ceramide synthesis (CerS2) or its subcellular transport offers a promising avenue for therapeutic intervention in metabolic diseases and cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. C2-Ceramide Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramides and ceramide synthases in cancer: Focus on apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Ceramides and Adiponectin Receptors in the Islet of Langerhans for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular trafficking of ceramide by ceramide transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide displaces cholesterol from lipid rafts and decreases the association of the cholesterol binding protein caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 18. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ceramide analysis [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

(Rac)-C22-Ceramide in Cell Signaling Cascades: A Technical Guide

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a multitude of cellular processes, including apoptosis, cell cycle arrest, autophagy, and inflammation.[1][2] Structurally, a ceramide consists of a sphingoid base linked to a fatty acid via an amide bond.[3] The length of the fatty acid acyl chain is a key determinant of the ceramide's biological function. (Rac)-C22-Ceramide, also known as N-behenoyl-sphingosine, is a very-long-chain ceramide (VLCC) containing a 22-carbon acyl chain.[4][5][6][7] While many studies utilize short-chain, cell-permeable ceramide analogs (e.g., C2- or C6-ceramide) for experimental convenience, the distinct roles of endogenous very-long-chain species like C22-ceramide are of increasing interest. It is involved in both maintaining cellular structure and mediating potent signaling events, often with outcomes distinct from its shorter-chain counterparts.[1][8] This guide provides a detailed overview of the role of C22-ceramide in key signaling cascades, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Signaling Pathways Modulated by C22-Ceramide

C22-ceramide exerts its influence on cell fate primarily by modulating pathways that control apoptosis and cell survival. Its effects are often context-dependent, varying with cell type and the presence of other stimuli.

Induction of Apoptosis

A primary role attributed to ceramides is the induction of programmed cell death.[9][10] Very-long-chain ceramides, including C22-ceramide, are particularly implicated in the intrinsic (mitochondrial) pathway of apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): C22-ceramide can directly influence the integrity of the mitochondrial outer membrane. It is proposed that ceramides can form channels within the membrane, leading to its permeabilization.[1][5] This channel formation allows for the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[2][11] The release of cytochrome c is a critical event that triggers the activation of the caspase cascade, ultimately leading to the execution of apoptosis. While the existence of these channels is debated, the role of ceramide in promoting mitochondrial dysfunction is well-established.[1][2]

-

Activation of Stress-Activated Protein Kinase (SAPK/JNK) Pathway: Ceramide is a known activator of the SAPK/JNK signaling cascade, a pathway strongly associated with cellular stress responses and apoptosis.[9][11][12] Activation of JNK can lead to the phosphorylation of Bcl-2 family proteins, modulating their activity to favor apoptosis, and can also promote the expression of pro-apoptotic genes.

Caption: C22-Ceramide in the intrinsic apoptosis pathway.

Inhibition of Pro-Survival Signaling

In addition to activating death pathways, C22-ceramide can suppress signaling cascades that promote cell survival and proliferation, most notably the PI3K/Akt pathway.

-

Akt (Protein Kinase B) Inhibition: The Akt pathway is a central hub for signals that promote cell growth, proliferation, and survival while inhibiting apoptosis. Ceramides are potent inhibitors of this pathway.[13] The primary mechanism involves the activation of protein phosphatases, such as Protein Phosphatase 2A (PP2A), which dephosphorylate and inactivate Akt.[11][14] Specifically, ceramide promotes the dephosphorylation of Akt at key residues like Serine 473, preventing its full activation.[14][15]

-

Role of Protein Kinase C Zeta (PKCζ): Some evidence suggests that ceramide's effect on Akt is mediated by atypical Protein Kinase C zeta (PKCζ). Ceramide can directly bind to and activate PKCζ.[16][17][18] Activated PKCζ can then associate with Akt, leading to its inactivation and promoting growth arrest.[16]

Caption: C22-Ceramide-mediated inhibition of the Akt survival pathway.

Quantitative Data on (Rac)-C22-Ceramide Effects

Quantifying the effects of specific very-long-chain ceramides is an ongoing area of research. Data is often presented in the context of cancer cell lines, where ceramide's pro-apoptotic functions are therapeutically relevant.

| Parameter | Cell Line(s) | Effect of C22-Ceramide/Dihydroceramide | Reference |

| Cytotoxicity | T-cell Acute Lymphoblastic Leukemia (T-cell ALL) | Strong positive correlation between cytotoxicity and levels of C22:0-dihydroceramide (ρ = 0.74–0.81). | [19] |

| Cytotoxicity (IC50) | Non-Small Cell Lung Cancer (A549, H460) | C22-ceramide levels are endogenously present and are increased by treatment with novel ceramide analogs (analogs 403 and 953) that have IC50 values of ~2-18 μM. | [20] |

| Protein Levels | Head and Neck Squamous Cell Carcinoma (HNSCC) | Levels of C18-ceramides were found to be reduced, while C16, C24, and C24:1 ceramides were increased in HNSCC tissues compared to normal tissues. | [21] |

| Metabolic Correlation | Human Plasma | Higher plasma levels of C16, C18, C20, and C22-ceramides were associated with an increased risk of developing Type 2 Diabetes Mellitus. | [8] |

| Cardiovascular Risk | Human Plasma | One study linked C22:0 levels with insulin resistance, while another found that plasma concentrations of C22:0 ceramides are associated with a reduced incidence of coronary heart disease. | [8][22] |

Note: Dihydroceramides are the direct precursors to ceramides and are often studied in conjunction, as they can also possess cytotoxic properties.[19]

Experimental Protocols

Studying the effects of water-insoluble lipids like C22-ceramide requires specific methodologies. Below are outlines for key experimental procedures.

Cell Culture and Ceramide Treatment

-

Objective: To introduce exogenous C22-ceramide to cultured cells to study its effects.

-

Methodology:

-

Preparation of Ceramide Stock: C22-ceramide is insoluble in aqueous media. A stock solution (e.g., 10-20 mM) is typically prepared by dissolving the lipid in a solvent like ethanol, DMSO, or a mixture of ethanol/dodecane.

-

Complexing with BSA: To enhance delivery and bioavailability, the stock solution is often complexed with bovine serum albumin (BSA). The ceramide stock is added dropwise to a warm (37°C) solution of fatty-acid-free BSA in serum-free culture medium while vortexing. This mixture is then incubated for 30-60 minutes at 37°C.

-

Cell Treatment: The ceramide-BSA complex is added to the cell culture medium to achieve the desired final concentration (typically in the range of 10-100 µM). A BSA-only vehicle control is essential.

-

Incubation: Cells are incubated for a specified period (e.g., 6, 12, 24, 48 hours) before harvesting for downstream analysis.

-

Western Blotting for Phospho-Protein Analysis

-

Objective: To measure changes in the phosphorylation state of key signaling proteins (e.g., Akt, JNK) following ceramide treatment.

-

Methodology:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Normalization: The membrane is stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein to normalize for loading differences.

-

Ceramide-Protein Interaction Analysis (Photoaffinity Labeling)

-

Objective: To identify proteins that directly bind to ceramide within the cellular environment.[23]

-

Methodology:

-

Probe Synthesis: A bifunctional ceramide analog is used, such as pacFACer, which contains a photoactivatable diazirine group and a clickable alkyne group.[24]

-

Cellular Incorporation: Cells are incubated with the pacFACer analog, allowing it to incorporate into cellular membranes and interact with proteins.

-

UV Cross-linking: The cells are exposed to UV light, which activates the diazirine group, causing it to form a covalent bond with any closely associated proteins.[1]

-

Cell Lysis and "Click" Chemistry: The cells are lysed, and a "click" reaction is performed to attach a reporter tag (e.g., biotin or a fluorophore) to the alkyne group of the cross-linked ceramide.[23]

-

Affinity Purification & Identification: If a biotin tag was used, the biotinylated protein-ceramide complexes can be purified from the lysate using streptavidin beads. The purified proteins are then identified using mass spectrometry.

-

Caption: Experimental workflow for studying ceramide effects.

(Rac)-C22-Ceramide is a significant signaling molecule whose functions extend beyond its structural role in cellular membranes. As a very-long-chain ceramide, its accumulation is a potent signal for cellular stress, tipping the balance away from pro-survival pathways like PI3K/Akt and towards the activation of pro-apoptotic cascades involving the mitochondria and stress-activated kinases. While the precise mechanisms and protein interactors are still being fully elucidated, it is clear that the acyl chain length of ceramides is a critical determinant of their biological function. Further research into the specific roles of C22-ceramide and other very-long-chain species will be crucial for understanding diseases characterized by dysregulated sphingolipid metabolism and for developing targeted therapeutic strategies.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LIPID MAPS [lipidmaps.org]

- 6. avantiresearch.com [avantiresearch.com]

- 7. hmdb.ca [hmdb.ca]

- 8. mdpi.com [mdpi.com]

- 9. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide in apoptosis--does it really matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Sphingolipids and expression regulation of genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Akt kinase by cell-permeable ceramide and its implications for ceramide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ceramide inhibits insulin-stimulated Akt phosphorylation through activation of Rheb/mTORC1/S6K signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]

- 22. Genetic Architecture of Circulating Very-Long-Chain (C24:0 and C22:0) Ceramide Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Significance of Very Long-Chain Sphingolipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, a class of lipids once considered merely structural components of cellular membranes, are now recognized as critical players in a vast array of biological processes. Named after the mythological Sphinx due to their enigmatic nature, these molecules and their metabolites are integral to signal transduction, cell-cell recognition, membrane trafficking, and the regulation of cell growth and death. A specific subclass, the very long-chain sphingolipids (VLC-SLs), characterized by N-acyl chains of more than 18 carbons, has emerged as particularly crucial for specialized functions in membrane organization, protein sorting, and the pathophysiology of numerous diseases. This guide provides a comprehensive overview of the discovery, biosynthesis, and profound biological significance of VLC-SLs, detailing the experimental methodologies used to study them and their implications for therapeutic development.

Discovery and Core Structure

Sphingolipids were first identified in brain tissue in the late 1800s.[1] Their fundamental structure consists of a long-chain amino alcohol, known as a sphingoid base (or long-chain base, LCB), to which a fatty acid is attached via an amide linkage, forming a ceramide.[2][3][4] This ceramide core can be further modified at the C1 hydroxyl group with various polar head groups, giving rise to a diverse family of molecules including sphingomyelin and glycosphingolipids.[5]

The defining feature of VLC-SLs is the length of their N-acyl fatty acid chain, which typically ranges from 20 to 26 carbons (C20-C26) and can extend to 36 carbons (C36) in specific tissues like the skin and testes.[3][6] These very-long-chain fatty acids (VLCFAs) are often saturated or monounsaturated and can be hydroxylated, features that enhance the capacity for hydrogen bonding and influence membrane properties.[2][3][5]

Biosynthesis of Very Long-Chain Sphingolipids

The synthesis of VLC-SLs is a multi-step enzymatic process primarily occurring at the endoplasmic reticulum (ER) and Golgi apparatus. The pathway can be broadly divided into the formation of the ceramide backbone and the subsequent addition of complex head groups.

The de novo synthesis pathway begins in the ER with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) , which is the rate-limiting step in sphingolipid biosynthesis.[5][7] The product, 3-keto-sphinganine, is rapidly reduced to sphinganine (a dihydrosphingosine LCB).

The crucial step for forming VLC-SLs involves the N-acylation of the sphingoid base by a family of ceramide synthases (CerS) , each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[7][8][9] The VLCFA substrates for these enzymes are generated by a dedicated fatty acid elongation system involving elongase (ELOVL) enzymes.[5]

Key Enzymes in VLC-SL Synthesis:

-

ELOVL1: Linked to the production of C24 fatty acids (saturated and unsaturated).[5][10]

-

ELOVL4: Responsible for synthesizing ultra-long-chain fatty acids (>C26), particularly in the skin, retina, and testes.[5][11]

-

CerS2: Exhibits high specificity for very long-chain fatty acids, primarily C22-C24.[7]

-

CerS3: N-acylates various fatty acids, including the ultra-long-chain fatty acids (≥C26) found in skin and sperm ceramides.[6][7]

Once synthesized, ceramide is transported from the ER to the Golgi apparatus, where enzymes catalyze the addition of head groups to form sphingomyelin and a vast array of glycosphingolipids.[8]

Biological Functions and Significance

VLC-SLs are not merely elongated versions of their long-chain counterparts; their distinct physical properties confer unique and essential biological functions.

Structural Roles in Membranes

The extended length and saturated nature of the acyl chains in VLC-SLs allow them to interdigitate more effectively with other lipids, promoting the formation of highly ordered, stable membrane domains known as lipid rafts.[12] These microdomains are crucial for:

-

Protein Sorting and Trafficking: They serve as platforms to concentrate specific proteins for transport to the plasma membrane.[2][3] Studies in yeast and the plant Arabidopsis thaliana have demonstrated that VLC-SLs are essential for the correct trafficking and polar targeting of certain plasma membrane proteins, such as auxin carriers.[2][3][13][14]

-

Signal Transduction: Rafts compartmentalize signaling components, facilitating efficient signal transmission.

-

Barrier Function: In the epidermis, ω-hydroxylated ultra-long-chain ceramides are indispensable for creating the skin's water-permeability barrier.[6] Mice lacking the ELOVL4 enzyme die shortly after birth due to a defective skin barrier.[11][15]

-

Myelin Sheath Stability: The central nervous system is highly enriched in sphingolipids.[4] VLC-SLs are critical components of the myelin sheath, providing structural integrity and insulation for nerve axons.[16]

Signaling and Metabolic Regulation

Recent evidence has highlighted the distinct signaling roles of VLC-SLs, which often oppose those of long-chain (LC) species. This dichotomy is particularly evident in metabolic diseases.

-

Insulin Sensitivity: An increase in LC-ceramides (e.g., C16:0) is strongly correlated with insulin resistance. In contrast, a rise in VLC-ceramides can improve insulin signal transduction and protect against diet-induced obesity and glucose intolerance.[17][18]

-

Cell Proliferation and Apoptosis: The balance between different sphingolipid species can determine cell fate.[1][19] LC and VLC sphingolipids can have differential effects on cancer cell division and apoptosis.[17]

-

Endosomal and Lysosomal Function: In yeast, sphingolipids containing VLCFAs are required for the homotypic fusion of vacuoles (the yeast equivalent of lysosomes), indicating a role in the final stages of endocytic and autophagic pathways.[20] In plants, VLCFAs are involved in regulating the distribution of the key signaling lipid PI3P between the trans-Golgi network and endosomes.[21]

Role in Human Health and Disease

Dysregulation of VLC-SL metabolism is implicated in a wide range of human pathologies, making the enzymes in this pathway attractive targets for drug development.